BenchChemオンラインストアへようこそ!

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide

CCR5 antagonist HIV entry inhibitor scaffold hopping

Procure this conformationally constrained azabicyclo[3.2.1]octane sulfonamide to diversify your CCR5 antagonist panel. Its unique scaffold topology, absent from maraviroc or vicriviroc, enables SAR exploration against resistance mutations. With MW 336.5, XLogP3 1.9, and only one H-bond donor, it offers room for synthetic elaboration and favorable membrane permeability. Validate the WO2011011652A1 pharmacophore hypothesis with one of the few commercially accessible representatives for baseline CCR5 binding and antiviral profiling.

Molecular Formula C17H24N2O3S
Molecular Weight 336.45
CAS No. 2034426-68-9
Cat. No. B2591434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide
CAS2034426-68-9
Molecular FormulaC17H24N2O3S
Molecular Weight336.45
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O3S/c1-23(21,22)19-15-8-9-16(19)12-14(11-15)18-17(20)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
InChIKeyRLFVWEMUYDROQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide (CAS 2034426-68-9): Chemical Identity and Research Procurement Context


N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide (CAS 2034426-68-9) is a fully synthetic sulfonamide derivative built on a conformationally constrained 8-azabicyclo[3.2.1]octane core bearing an N-methylsulfonyl group and a 3-phenylpropanamide side chain [1]. The compound was disclosed in patent WO2011011652A1 as part of a series of CCR5 antagonists designed to block HIV-1 cellular entry, with a molecular formula of C₁₇H₂₄N₂O₃S and a molecular weight of 336.5 g/mol [1][2]. Computed physicochemical properties include an XLogP3 of 1.9, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The azabicyclo[3.2.1]octane scaffold provides a unique three-dimensional architecture that distinguishes this compound from the majority of CCR5 antagonists, which typically employ tropane, piperidine, or piperazine cores [2].

Why N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide Cannot Be Replaced by Generic CCR5 Antagonists


CCR5 antagonists are not functionally interchangeable. Clinically validated agents such as maraviroc, vicriviroc, and cenicriviroc bind to distinct allosteric sites within the CCR5 transmembrane domain, and subtle scaffold changes can shift the binding mode from allosteric inhibition to receptor internalization or functional selectivity [1]. The azabicyclo[3.2.1]octane sulfonamide scaffold claimed in WO2011011652A1 represents a chemotype absent from all approved and late-stage CCR5 antagonists, meaning that even compounds within the same mechanistic class may exhibit different profiles in antiviral potency, receptor occupancy kinetics, and resistance barrier [1][2]. Substitution of this compound with a structurally related but unvalidated analog—even one sharing the azabicyclo[3.2.1]octane core—cannot guarantee equivalent target engagement or selectivity without direct comparative pharmacological data [2].

Quantitative Differentiation Evidence for N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide vs. Comparators


Scaffold Topological Differentiation: Azabicyclo[3.2.1]octane vs. Tropane-Based CCR5 Antagonists

The target compound incorporates an 8-azabicyclo[3.2.1]octane core with an N-methylsulfonyl substituent. This scaffold is topologically distinct from the tropane (8-azabicyclo[3.2.1]octane without the N-sulfonyl) and piperidine cores found in maraviroc, vicriviroc, and cenicriviroc. While the patent (WO2011011652A1) describes this sulfonamide-substituted azabicyclo[3.2.1]octane as a 'new and original scaffold' for CCR5 antagonism, it provides only semi-quantitative antiviral data without explicit IC₅₀ values for this specific compound [1]. Maraviroc exhibits an IC₅₀ of 0.1–4.5 nM in CCR5-tropic HIV-1 antiviral assays, but no head-to-head data exist for the target compound [2]. The differentiation is therefore structural rather than potency-based at this stage.

CCR5 antagonist HIV entry inhibitor scaffold hopping

Computed Drug-Likeness Advantage Over Maraviroc: Ligand Efficiency Metrics

Ligand efficiency indices provide a metric for comparing compounds of different sizes. Using the molecular weight of 336.5 g/mol for the target compound and a conservative assumption of equipotent CCR5 binding at a hypothetical IC₅₀ of 100 nM (as the patent lacks quantitative data), the estimated LipE (lipophilic ligand efficiency) would be 5.0, assuming an XLogP3 of 1.9. For maraviroc (MW 513.7, XLogP3 3.4, IC₅₀ 0.1–4.5 nM), LipE ranges from 5.0 to 6.7 depending on assay conditions. The target compound's lower lipophilicity (ΔXLogP3 = -1.5) suggests a superior developability profile with lower predicted phospholipidosis risk and reduced CYP450 promiscuity [1][2].

ligand efficiency drug-likeness physicochemical profiling

N-Methylsulfonyl Substitution: Differentiating Feature Within the Azabicyclo[3.2.1]octane Series

Within the patent series WO2011011652A1, compounds vary by substitution on the azabicyclo[3.2.1]octane nitrogen. The target compound features an N-methylsulfonyl group, while other disclosed analogs carry N-acyl, N-ethoxycarbonyl, or unsubstituted amine groups. The patent evaluation notes that the sulfonamide moiety is critical for CCR5 binding, as it mimics the acidic sulfonamide pharmacophore present in maraviroc and other CCR5 antagonists [1]. The N-methylsulfonyl group provides a smaller, more polar substituent compared to the N-benzyl or N-phenyl variants found in related compounds, theoretically improving solubility and reducing non-specific protein binding [1][2].

sulfonamide CCR5 pharmacophore structure-activity relationship

Phenylpropanamide Side Chain vs. Alternative N-Acyl Substituents in the Patent Series

The 3-phenylpropanamide side chain of the target compound provides a flexible, three-carbon linker between the amide carbonyl and the phenyl ring. This contrasts with shorter-chain analogs (e.g., phenylacetamide, two-carbon linker) and longer-chain variants (e.g., phenylbutanamide) within the patent series. The phenyl ring is expected to engage a hydrophobic subpocket in CCR5, analogous to the phenyl interaction in maraviroc. However, no quantitative affinity or antiviral data are publicly available for this specific compound to validate the contribution of the propanamide linker length [1].

side chain SAR CCR5 binding pocket hydrophobic interaction

Recommended Procurement and Research Applications for N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide


Scaffold-Hopping Medicinal Chemistry Programs Targeting CCR5

This compound serves as a structurally novel starting point for scaffold-hopping campaigns away from tropane- and piperidine-based CCR5 antagonists. Its azabicyclo[3.2.1]octane sulfonamide core offers a distinct three-dimensional pharmacophore that may evade resistance mutations affecting maraviroc or vicriviroc binding [1]. The lower molecular weight (336.5 vs. 513.7 for maraviroc) provides room for synthetic elaboration while maintaining drug-like properties [2].

Pharmacophore Validation and Structure-Activity Relationship (SAR) Expansion

The compound is one of the few commercially accessible representatives of the WO2011011652A1 patent series. Researchers can use it to validate the sulfonamide-azabicyclo[3.2.1]octane pharmacophore hypothesis by establishing baseline CCR5 binding and antiviral activity data, then systematically modifying the N-methylsulfonyl group, phenyl ring substitution, and linker length to map SAR [1].

Comparative Chemogenomic Profiling Within the CCR5 Antagonist Class

The distinct scaffold topology makes this compound valuable for chemogenomic panels comparing binding modes, off-target profiles, and functional selectivity (antagonism vs. internalization) across structurally diverse CCR5 ligands. Such profiling is essential to understand whether scaffold class determines allosteric vs. orthosteric binding behavior [1].

Computational Docking and Molecular Dynamics Studies of CCR5 Allosteric Sites

With a computed XLogP3 of 1.9 and only one hydrogen bond donor, the compound is predicted to have good membrane permeability and favorable desolvation energetics, making it suitable for molecular dynamics simulations of CCR5 membrane insertion and binding pocket engagement. Its lower conformational flexibility (5 rotatable bonds) relative to maraviroc (8 rotatable bonds) reduces the computational sampling burden [2].

Quote Request

Request a Quote for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.